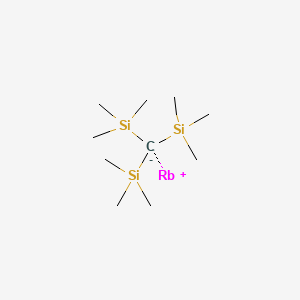![molecular formula C58H60N2P4 B14275370 N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine CAS No. 136514-31-3](/img/structure/B14275370.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine: is a complex organic compound that features prominently in coordination chemistry. This compound is characterized by its four phosphanyl groups attached to an ethane-1,2-diamine backbone, making it a versatile ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with diphenylphosphanyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphanyl groups. The process involves multiple steps, including the protection of amine groups, phosphorylation, and subsequent deprotection.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phosphanyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: The compound is explored for its potential in biological systems, particularly in the development of metal-based drugs.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine involves its ability to coordinate with metal ions. The phosphanyl groups act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
- N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine
- N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]propane-1,3-diamine
- N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]butane-1,4-diamine
Uniqueness: The uniqueness of N1,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine lies in its specific structural arrangement, which provides optimal steric and electronic properties for forming stable metal complexes. This makes it particularly effective in catalytic applications compared to its analogs.
Properties
CAS No. |
136514-31-3 |
|---|---|
Molecular Formula |
C58H60N2P4 |
Molecular Weight |
909.0 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(2-diphenylphosphanylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C58H60N2P4/c1-9-25-51(26-10-1)61(52-27-11-2-12-28-52)47-43-59(44-48-62(53-29-13-3-14-30-53)54-31-15-4-16-32-54)41-42-60(45-49-63(55-33-17-5-18-34-55)56-35-19-6-20-36-56)46-50-64(57-37-21-7-22-38-57)58-39-23-8-24-40-58/h1-40H,41-50H2 |
InChI Key |
MGSZNPMERYRYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCN(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5)CCP(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
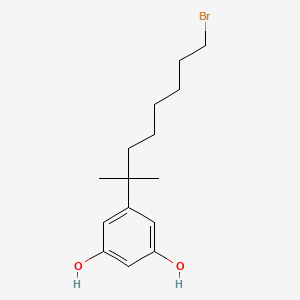
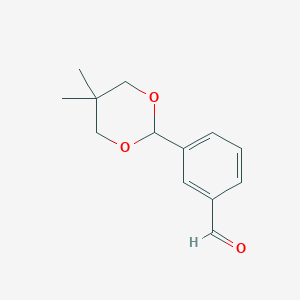
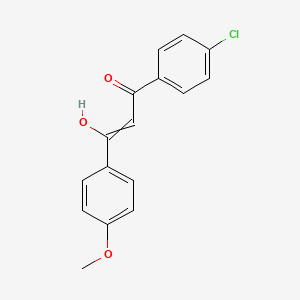
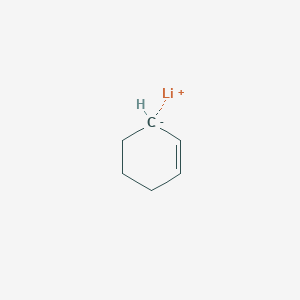
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)

![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
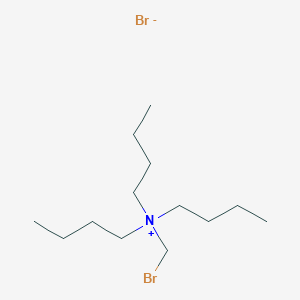
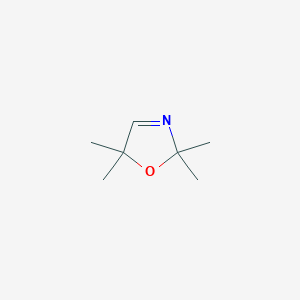
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
